

Application Notes and Protocols for In Vivo Animal Studies with KL-11743

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Compound of Interest

Compound Name: KL-11743

Cat. No.: B15615715

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These application notes provide detailed protocols and essential data for the use of **KL-11743**, a potent and orally bioavailable inhibitor of class I glucose transporters (GLUTs), in in vivo animal studies.

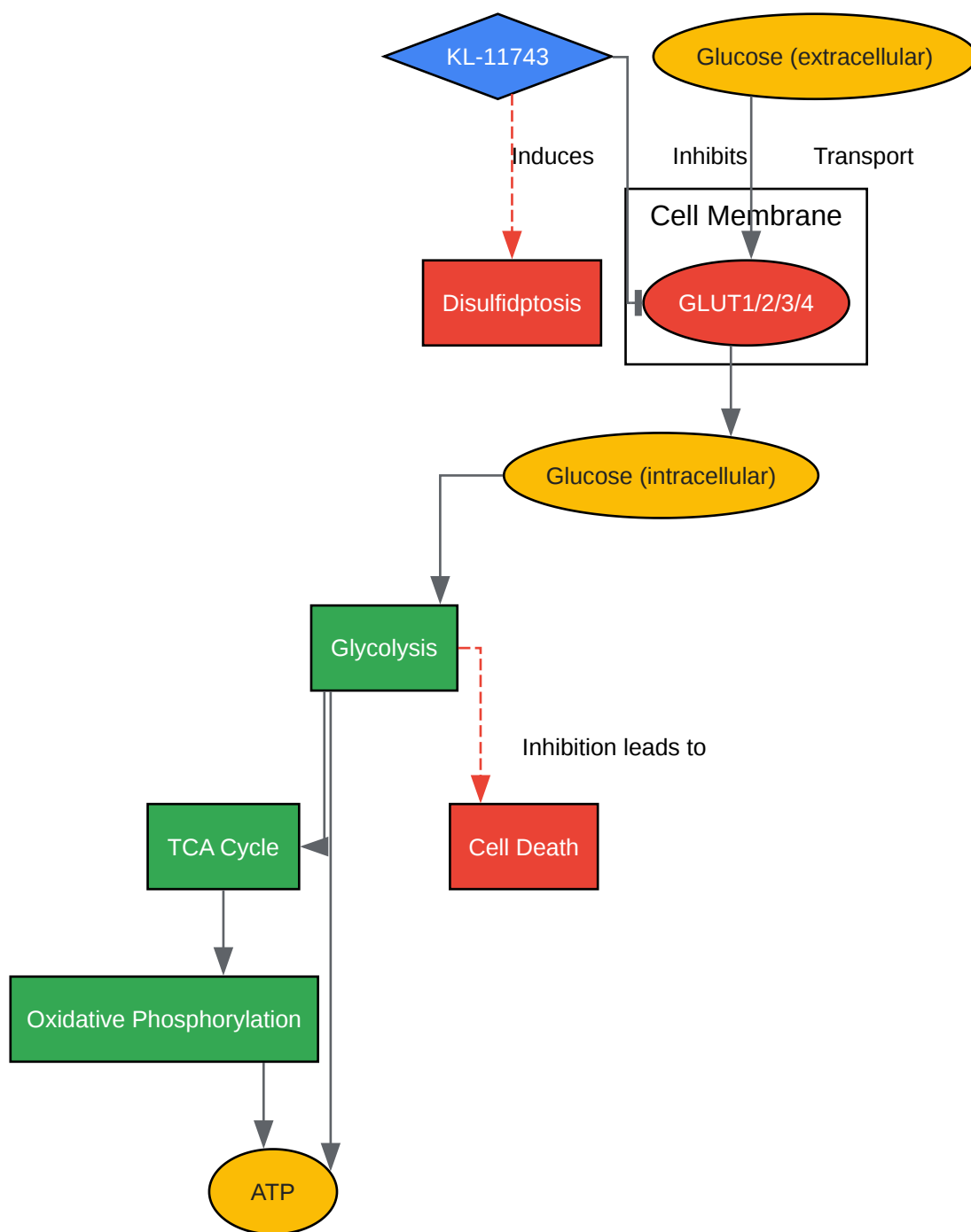
Introduction

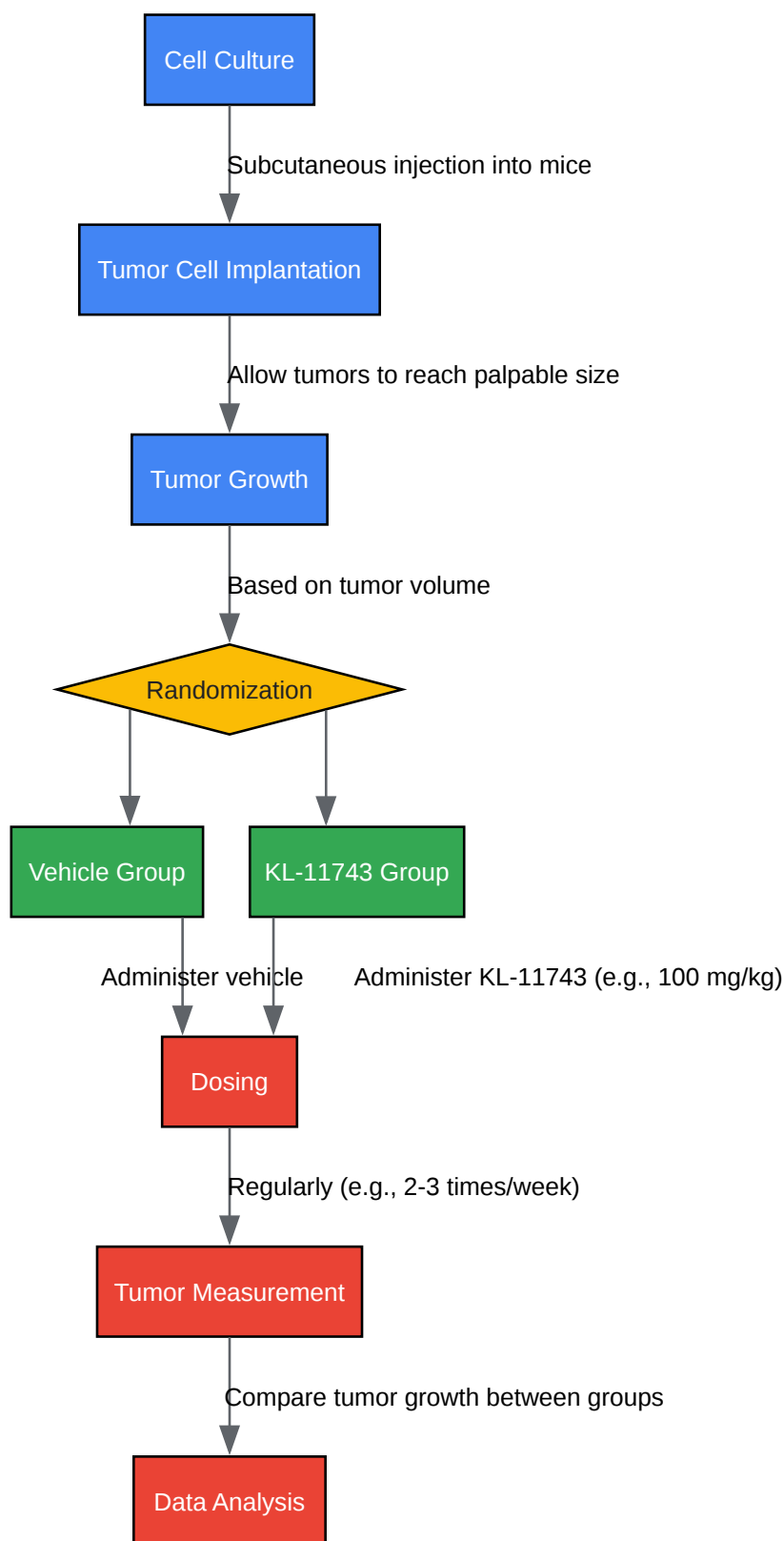
KL-11743 is a glucose-competitive inhibitor targeting GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] Its mechanism of action involves the specific blockade of glucose metabolism, leading to a cascade of cellular effects including the induction of disulfidptosis through the formation of disulfide bonds in actin cytoskeletal proteins.[1][3] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors exhibiting metabolic vulnerabilities.[4][5] **KL-11743** has been shown to synergize with electron transport inhibitors to induce cell death.[1][3]

Mechanism of Action

KL-11743 competitively inhibits the class I glucose transporters, which are frequently overexpressed in cancer cells to meet their high metabolic demands. By blocking glucose uptake, **KL-11743** triggers a rapid depletion of intracellular glucose and downstream glycolytic intermediates. This leads to an energetic crisis, characterized by a collapse in NADH pools and a shift towards oxidative phosphorylation.[6] In certain cancer cell types, particularly those with

deficiencies in the tricarboxylic acid (TCA) cycle, this metabolic reprogramming leads to synthetic lethality.^{[4][5]}





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